molecular formula C20H34BrNO2 B14457924 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide CAS No. 73000-51-8

1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide

Cat. No.: B14457924
CAS No.: 73000-51-8
M. Wt: 400.4 g/mol
InChI Key: LZULCLDFEHHQGE-UHFFFAOYSA-M
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Description

1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners

Preparation Methods

The synthesis of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide typically involves the following steps:

    Formation of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction using a suitable decyl halide.

    Introduction of the Formylphenoxy Group: The formylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with a formylating agent.

    Quaternization: The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide has several scientific research applications, including:

    Chemistry: It can be used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.

    Industry: It can be used in the formulation of cleaning agents, fabric softeners, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the hydrophobic decyl chain, which allows the compound to integrate into the lipid bilayer. The formylphenoxy group may also contribute to the compound’s overall antimicrobial activity.

Comparison with Similar Compounds

1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can be compared with other quaternary ammonium compounds, such as:

    Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant and disinfectant.

The uniqueness of this compound lies in its specific structure, which combines a decyl chain, a formylphenoxy group, and a trimethylammonium group. This combination may offer distinct advantages in terms of antimicrobial activity and solubility compared to other quaternary ammonium compounds.

Properties

CAS No.

73000-51-8

Molecular Formula

C20H34BrNO2

Molecular Weight

400.4 g/mol

IUPAC Name

10-(4-formylphenoxy)decyl-trimethylazanium;bromide

InChI

InChI=1S/C20H34NO2.BrH/c1-21(2,3)16-10-8-6-4-5-7-9-11-17-23-20-14-12-19(18-22)13-15-20;/h12-15,18H,4-11,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

LZULCLDFEHHQGE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C=O.[Br-]

Origin of Product

United States

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